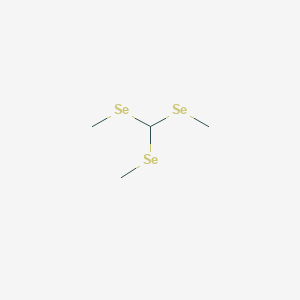
Tris(methylselanyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(methylseleno)methane is an organoselenium compound with the molecular formula C₄H₁₀Se₃The compound is characterized by the presence of three methylseleno groups attached to a central methane carbon atom, making it a valuable reagent in organic synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(methylseleno)methane typically involves the reaction of methylselenol with formaldehyde in the presence of a base. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the final product. The general reaction can be represented as follows: [ \text{3 CH₃SeH + CH₂O + Base} \rightarrow \text{(CH₃Se)₃CH} ]
Industrial Production Methods: The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(methylseleno)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.
Reduction: It can be reduced to form selenides or other lower oxidation state selenium compounds.
Substitution: The methylseleno groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Selenoxides, selenones
Reduction: Selenides
Substitution: Various substituted organoselenium compounds
Scientific Research Applications
Tris(methylseleno)methane has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antioxidant properties and its role in selenium metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a chemopreventive agent due to its selenium content.
Industry: It is used in the synthesis of advanced materials and as a precursor for the production of other organoselenium compounds
Mechanism of Action
The mechanism of action of tris(methylseleno)methane involves its ability to interact with biological molecules and enzymes. Selenium, being an essential trace element, plays a crucial role in various biochemical pathways. The compound can act as a source of selenium, which is incorporated into selenoproteins and enzymes, influencing their activity and function. The molecular targets and pathways involved include:
Antioxidant Defense: Selenium-containing enzymes such as glutathione peroxidase help protect cells from oxidative damage.
Redox Regulation: Selenium compounds participate in redox reactions, maintaining cellular redox balance.
Detoxification: Selenium aids in the detoxification of harmful substances and heavy metals
Comparison with Similar Compounds
Tris(phenylseleno)methane: Similar structure but with phenyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: Another trisubstituted compound, but with silicon instead of selenium.
Uniqueness: Tris(methylseleno)methane is unique due to its specific selenium content and the presence of methylseleno groups. This gives it distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to introduce selenium into organic molecules and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
CAS No. |
66622-20-6 |
|---|---|
Molecular Formula |
C4H10Se3 |
Molecular Weight |
295.0 g/mol |
IUPAC Name |
tris(methylselanyl)methane |
InChI |
InChI=1S/C4H10Se3/c1-5-4(6-2)7-3/h4H,1-3H3 |
InChI Key |
JIYFVZBIPMSBSX-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C([Se]C)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















